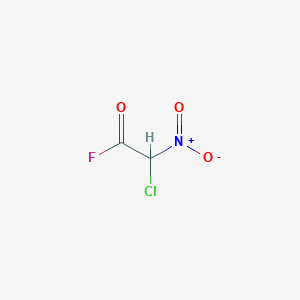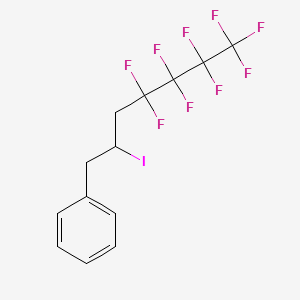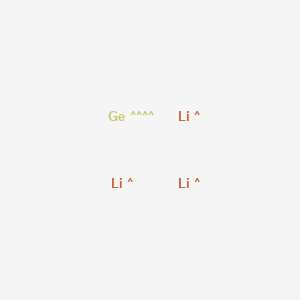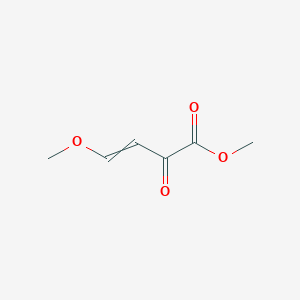
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate is an organosilicon compound that features a trimethylsilyl group attached to a fluorinated prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl 2-fluoroprop-2-enoate typically involves the reaction of trimethylsilyl chloride with a fluorinated prop-2-enoate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to isolate the compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and fluorinated carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles such as halogens, and bases such as sodium hydroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a silylamine derivative, while hydrolysis would produce the corresponding alcohol and acid.
Scientific Research Applications
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the modification of biomolecules to study their structure and function. It can also be used in the synthesis of fluorinated analogs of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents. Its fluorinated moiety is of particular interest due to the unique properties imparted by fluorine atoms.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Trimethylsilyl)methyl 2-fluoroprop-2-enoate involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, allowing selective reactions to occur at other sites in the molecule. The fluorinated prop-2-enoate moiety can participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: This compound is used in similar applications, particularly in organic synthesis as a reagent for activating ketones and aldehydes.
Trimethylsilyl (fluorosulfonyl)difluoroacetate: Another fluorinated organosilicon compound used in the synthesis of difluorocarbene precursors.
Uniqueness
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate is unique due to its combination of a trimethylsilyl group and a fluorinated prop-2-enoate moiety. This combination imparts unique reactivity and stability, making it valuable in various applications. Its ability to undergo multiple types of reactions and its potential for use in diverse fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
116462-39-6 |
|---|---|
Molecular Formula |
C7H13FO2Si |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
trimethylsilylmethyl 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C7H13FO2Si/c1-6(8)7(9)10-5-11(2,3)4/h1,5H2,2-4H3 |
InChI Key |
YCYFTXZPQBUCFB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COC(=O)C(=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)




![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
